E7449
Overview
Description
E7449 is an orally bioavailable, small-molecule inhibitor that targets the enzymatic activity of Poly (ADP-ribose) Polymerase 1 and Poly (ADP-ribose) Polymerase 2. It also inhibits tankyrase 1 and tankyrase 2, which are important regulators of canonical Wnt/β-catenin signaling . This compound has shown potential in the treatment of DNA repair-deficient tumors and has been evaluated in clinical studies for its efficacy and safety .
Mechanism of Action
Target of Action
E7449 primarily targets Poly (ADP-ribose) Polymerase 1 (PARP1) and Poly (ADP-ribose) Polymerase 2 (PARP2) . These enzymes play a crucial role in DNA repair and genomic stability . Additionally, this compound also inhibits tankyrase 1 and 2 (TNKS1 and 2) , which are regulators of the canonical Wnt/β-catenin signaling pathway .
Mode of Action
This compound inhibits the enzymatic activity of PARP1 and PARP2 . It also traps PARP1 onto damaged DNA, a mechanism that has been shown to augment cytotoxicity . This dual action impairs DNA repair, making cells more susceptible to DNA damage .
Biochemical Pathways
This compound affects two main biochemical pathways: the DNA repair pathway and the Wnt/β-catenin signaling pathway . By inhibiting PARP1 and PARP2, this compound impairs the base excision repair (BER) pathway, leading to an accumulation of DNA damage . On the other hand, by inhibiting TNKS1 and TNKS2, this compound antagonizes the Wnt/β-catenin signaling pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve dose-dependent binding to chromatin . The maximum tolerated dose (MTD) of this compound was determined to be 600 mg/day . At this dose, this compound treatment was associated with substantial and sustained dose-dependent PARP inhibition .
Result of Action
The inhibition of PARP1 and PARP2 by this compound leads to impaired DNA repair, which can potentiate the cytotoxicity of both radiotherapy and chemotherapy . As a single agent, this compound has significant antitumor activity in BRCA-deficient xenografts . Additionally, this compound’s inhibition of the Wnt/β-catenin signaling pathway results in altered expression of Wnt target genes .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food. For instance, peak this compound plasma concentrations were delayed by 2 hours in fed patients compared with fasted patients . Furthermore, the efficacy of this compound can be affected by the expression levels of certain proteins in cancer cells, such as P-glycoprotein (P-gp) .
Biochemical Analysis
Biochemical Properties
E7449 inhibits the enzymatic activity of PARP1 and PARP2 .
Cellular Effects
This compound has shown significant antitumor activity in BRCA-deficient xenografts . It also inhibited Wnt/β-catenin signaling in colon cancer cell lines, likely through TNKS inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PARP enzymatic activity and additionally trapping PARP1 onto damaged DNA . This mechanism has been shown to augment cytotoxicity .
Temporal Effects in Laboratory Settings
This compound has shown to have a pharmacodynamic effect on Wnt target genes observed in tumors . It lacked single agent antitumor activity in vivo .
Dosage Effects in Animal Models
In an in vivo survival model of acute myeloid leukemia (AML), daily dosing of this compound at 100 mg/kg resulted in statistically significant anticancer activity . This decrease in leukemic load also translated into a statistically significant survival benefit in this compound treated mice .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to DNA repair and Wnt/β-catenin signaling .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is not a substrate for P-glycoprotein (P-gp) transport .
Subcellular Localization
Given its role as a PARP inhibitor, it is likely to be found in the nucleus where PARP1 and PARP2 exert their functions in DNA repair .
Preparation Methods
The synthesis of E7449 involves several steps:
Initial Reaction: Chloroacetonitrile is added to a solution of 4N hydrochloric acid in dioxane, maintaining the internal temperature below 30°C. The resulting solution is stirred for 30 minutes at room temperature.
Intermediate Formation: A solution of the initial compound in dioxane is added dropwise, maintaining the internal temperature below 60°C. The mixture is heated to 90°C until the reaction is complete, then cooled and filtered to obtain the intermediate product.
Further Reactions: The intermediate product is reacted with diisopropylethylamine and isoindoline hydrochloride in dimethylformamide, maintaining the internal temperature below 30°C. The mixture is stirred for 16 hours, then water is added, and the pH is adjusted to 6.0 using 6N hydrochloric acid.
Chemical Reactions Analysis
E7449 undergoes various chemical reactions, including:
Inhibition of Enzymatic Activity: This compound inhibits the enzymatic activity of Poly (ADP-ribose) Polymerase 1 and Poly (ADP-ribose) Polymerase 2, as well as tankyrase 1 and tankyrase 2
PARP Trapping: This compound traps Poly (ADP-ribose) Polymerase 1 onto damaged DNA, augmenting cytotoxicity.
Wnt Signaling Inhibition: This compound inhibits Wnt/β-catenin signaling in colon cancer cell lines by stabilizing axin and tankyrase proteins, resulting in β-catenin de-stabilization.
Scientific Research Applications
E7449 has several scientific research applications:
Cancer Treatment: This compound has shown significant antitumor activity in BRCA-deficient xenografts and has been evaluated in clinical studies for its efficacy in treating advanced solid tumors
Chemotherapy Potentiation: This compound enhances the cytotoxicity of chemotherapy and radiotherapy, making it a potential candidate for combination therapy.
Wnt Signaling Inhibition:
Comparison with Similar Compounds
E7449 is compared with other Poly (ADP-ribose) Polymerase inhibitors such as olaparib and niraparib. While these inhibitors also target Poly (ADP-ribose) Polymerase 1 and Poly (ADP-ribose) Polymerase 2, this compound uniquely inhibits tankyrase 1 and tankyrase 2, making it effective in inhibiting Wnt/β-catenin signaling . This dual inhibition sets this compound apart from other Poly (ADP-ribose) Polymerase inhibitors and provides additional therapeutic benefits.
Similar Compounds
- Olaparib
- Niraparib
- Talazoparib
Properties
IUPAC Name |
11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFSBHQQXIAQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140964-99-3 | |
Record name | E-7449 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140964993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2X-121 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2X-121 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5A2QIA7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.